2-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE typically involves the reaction of 3-methoxyphenol with 2-chloro-N-(2-oxoethyl)benzamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE involves its interaction with molecular targets such as PCNA. By binding to PCNA, the compound interferes with DNA replication and repair processes, leading to the induction of apoptosis in cancer cells . This mechanism makes it a promising candidate for selective chemotherapy .
Comparison with Similar Compounds
Similar Compounds
4-[[2-(3-Methoxyphenoxy)acetyl]amino]benzamide: This compound has similar structural features and is also studied for its potential antifungal properties.
N-(2-(3-Methoxyphenoxy)phenyl)acetamide: Another compound with a similar core structure, used in different biological applications.
Uniqueness
Its ability to induce apoptosis selectively in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-[[2-(3-methoxyphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C16H16N2O4/c1-21-11-5-4-6-12(9-11)22-10-15(19)18-14-8-3-2-7-13(14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) |
InChI Key |
AGCXEVKTJDFEIW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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